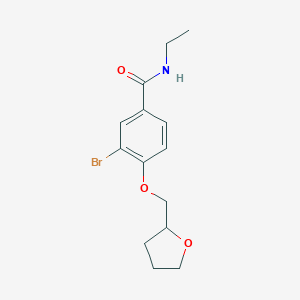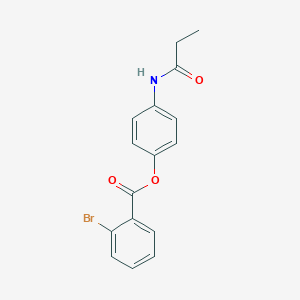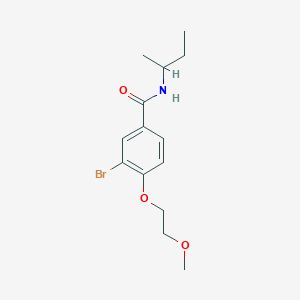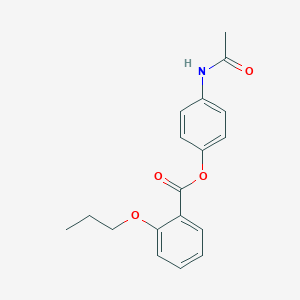![molecular formula C14H20N2O2 B268692 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide](/img/structure/B268692.png)
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide, also known as DAPTA, is a small molecule that has gained attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and biology.
科学的研究の応用
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to have potential applications in various scientific fields. In medicine, it has been studied for its ability to inhibit the entry of HIV-1 into host cells, making it a potential candidate for the development of antiviral drugs. In chemistry, it has been used as a ligand for the synthesis of metal complexes. In biology, it has been studied for its ability to bind to opioid receptors, making it a potential candidate for the development of pain-relieving drugs.
作用機序
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is a small molecule that binds to the CD4 receptor on the surface of T cells, preventing the entry of HIV-1 into host cells. It does this by mimicking the structure of the HIV-1 envelope protein, which normally binds to the CD4 receptor to gain entry into the cell. By binding to the CD4 receptor, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide blocks the entry of HIV-1 into the cell, thus inhibiting viral replication.
Biochemical and Physiological Effects:
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to have a low toxicity profile, making it a potential candidate for the development of antiviral drugs. It has also been found to have a high binding affinity for the CD4 receptor, making it a potent inhibitor of HIV-1 entry into host cells. In addition, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide has been found to be stable in human serum, suggesting that it may have a long half-life in vivo.
実験室実験の利点と制限
One of the main advantages of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is its potential as a candidate for the development of antiviral drugs. Its low toxicity profile and high binding affinity for the CD4 receptor make it a promising candidate for further study. However, one of the limitations of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide is its relatively complex synthesis method, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide. One direction is the development of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide-based antiviral drugs for the treatment of HIV-1 infection. Another direction is the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide as a potential ligand for the synthesis of metal complexes. Additionally, the study of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide as a potential pain-relieving drug through its binding to opioid receptors is another future direction. Further research is needed to fully explore the potential applications of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide in various scientific fields.
合成法
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoyl chloride with 2,2-dimethylpropan-1-amine, followed by reduction with sodium dithionite and acylation with dimethylamine. The final product is obtained through purification using column chromatography.
特性
製品名 |
4-[(2,2-dimethylpropanoyl)amino]-N,N-dimethylbenzamide |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
4-(2,2-dimethylpropanoylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(18)15-11-8-6-10(7-9-11)12(17)16(4)5/h6-9H,1-5H3,(H,15,18) |
InChIキー |
YIWFIQCCHGPIFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)






![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)